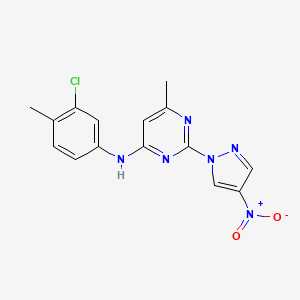
N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C15H13ClN6O2 and its molecular weight is 344.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a subject of interest in the field of organic synthesis and characterization, particularly in the development of pyrazole derivatives. Research by Titi et al. (2020) on pyrazole derivatives provides insights into the synthesis, characterization, and potential biological activities of similar compounds. They synthesized various pyrazole derivatives and conducted X-Ray crystal studies to elucidate their structures. Theoretical calculations were performed to understand their physical and chemical properties, and the compounds were evaluated for biological activity against breast cancer and microbes (Titi et al., 2020).
Antimicrobial Applications
The antimicrobial potential of pyrimidine derivatives, including compounds similar to this compound, has been explored in various studies. El-ziaty et al. (2016) synthesized a class of pyrazolopyranopyrimidinones and pyrazolopyranooxazinones, demonstrating potent antimicrobial activity. This research highlights the potential of pyrimidine derivatives in antimicrobial applications (El-ziaty et al., 2016).
Heterocyclic Systems in Organic Reactions
The role of nitro-substituted precursors, similar to the compound , in the synthesis of polycyclic heterocyclic systems has been documented. Bacon and Hamilton (1974) discussed the structural variations in the production of these systems, facilitated by iron(II)-promoted cyclizations, highlighting the versatility of nitro-substituted compounds in organic synthesis (Bacon & Hamilton, 1974).
Antimicrobial Additives in Surface Coatings
The incorporation of pyrimidine derivatives as antimicrobial additives in surface coatings has been studied by El‐Wahab et al. (2015). They synthesized heterocyclic compounds and evaluated their antimicrobial activity when incorporated into polyurethane varnish and printing ink paste. The findings suggest that such compounds can enhance the antimicrobial properties of coatings without compromising their physical and mechanical characteristics (El‐Wahab et al., 2015).
Antioxidant Activity
The antioxidant activity of pyrimidine derivatives has also been a subject of research. Kotaiah et al. (2012) synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their in vitro antioxidant activity. Compounds with electron-donating substituents exhibited significant radical scavenging activity, indicating the potential of pyrimidine derivatives in antioxidant applications (Kotaiah et al., 2012).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O2/c1-9-3-4-11(6-13(9)16)19-14-5-10(2)18-15(20-14)21-8-12(7-17-21)22(23)24/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPKURKKOYRNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2)C)N3C=C(C=N3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2603524.png)
![4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester](/img/structure/B2603525.png)
![(E)-3-(2-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2603529.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2603530.png)


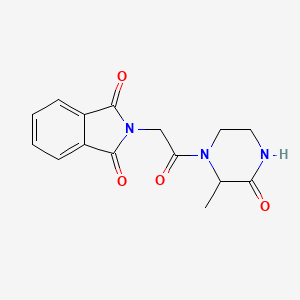
![[(Z)-[1-amino-2-(4-tert-butylphenyl)sulfonylethylidene]amino] thiophene-2-carboxylate](/img/structure/B2603539.png)
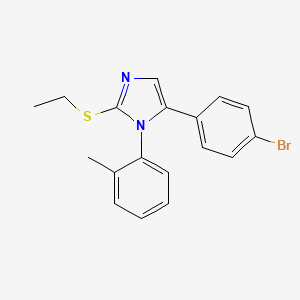
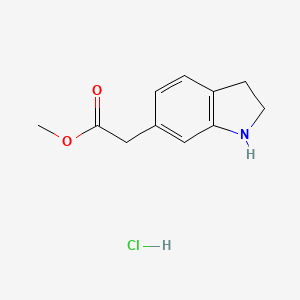
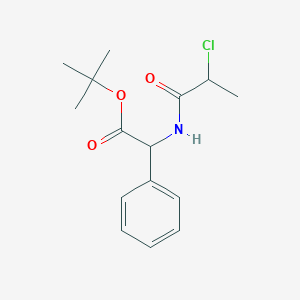

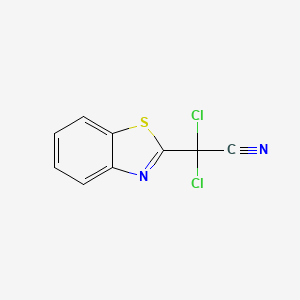
![4-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2603547.png)